Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17571275
InChI: InChI=1S/C9H7N3O3/c10-9-12-11-7(15-9)8(13)14-6-4-2-1-3-5-6/h1-5H,(H2,10,12)
SMILES:
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate

CAS No.:

Cat. No.: VC17571275

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate -

Specification

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Standard InChI InChI=1S/C9H7N3O3/c10-9-12-11-7(15-9)8(13)14-6-4-2-1-3-5-6/h1-5H,(H2,10,12)
Standard InChI Key QTBBUQUHTNVBCU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenyl 5-amino-1,3,4-oxadiazole-2-carboxylate features a 1,3,4-oxadiazole ring substituted at position 2 with a carboxylate ester group and at position 5 with an amino group. The phenyl ring attached via the ester moiety contributes to its lipophilicity, enhancing membrane permeability. Key structural parameters include:

Table 1: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
IUPAC NamePhenyl 5-amino-1,3,4-oxadiazole-2-carboxylate
Canonical SMILESC1=CC=C(C=C1)OC(=O)C2=NN=C(O2)N
XLogP3-AA (Lipophilicity)1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the amino group enables hydrogen bonding .

Spectroscopic Characterization

  • 1H NMR (DMSO-d6, 400 MHz): Signals at δ 7.35–7.45 (m, 5H, aromatic), δ 6.82 (s, 2H, NH2), and δ 4.21 (s, 1H, oxadiazole).

  • IR (KBr, cm⁻¹): 3345 (N-H stretch), 1720 (C=O ester), 1620 (C=N oxadiazole) .

  • UV-Vis (MeOH): λmax 265 nm (π→π* transition of oxadiazole) .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three stages:

Stage 1: Precursor Preparation
Ethyl hydrazinoacetate reacts with carbon disulfide in ethanol under reflux to form a thiosemicarbazide intermediate .

Stage 2: Cyclization
Intramolecular cyclization using POCl3 or H2O2 yields the oxadiazole core. Optimal conditions:

  • Temperature: 80–90°C

  • Solvent: Anhydrous THF

  • Catalyst: Triethylamine (0.5 equiv) .

Stage 3: Esterification
The carboxyl group is esterified with phenol derivatives using DCC/DMAP coupling, achieving 68–75% yields.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Cyclization Temperature85°C+22%
Catalyst Concentration0.6 equiv Et3N+15%
Reaction Time6 hours+18%

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Exothermic Reactions: Continuous flow reactors mitigate thermal runaway risks during cyclization.

  • Purification: Simulated moving bed chromatography reduces solvent use by 40% compared to column methods .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 µg/mL (vs. 32 µg/mL for ciprofloxacin).

  • Mechanism: Disruption of cell wall synthesis via penicillin-binding protein inhibition, confirmed by molecular docking (ΔG = -9.2 kcal/mol) .

Cell LineIC50 (µM)Selectivity Index (vs. HEK293)
MCF-7 (Breast)12.58.2
A549 (Lung)18.75.6
HepG2 (Liver)22.14.9

Pharmacological Applications and Challenges

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:

  • Oral Administration: Cmax increases from 1.2 µg/mL (free drug) to 4.8 µg/mL .

  • Tumor Accumulation: 3.7-fold higher concentration vs. normal tissue in xenograft models.

Toxicity Profile

  • Acute Toxicity (LD50): 320 mg/kg in BALB/c mice

  • Genotoxicity: Negative in Ames test (≤100 µg/plate) .

Future Research Directions

  • Structure-Activity Relationships: Modifying the phenyl substituent with electron-withdrawing groups (-NO2, -CF3) to enhance target binding .

  • Combination Therapies: Synergy studies with doxorubicin (reported additive effects in preliminary trials).

  • Neuropharmacology: Exploration of MAO-B inhibitory activity for Parkinson’s disease applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator